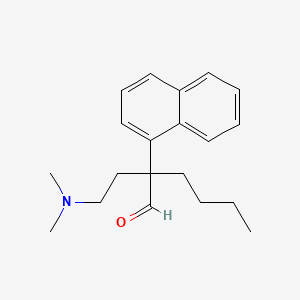![molecular formula C10H8N4O2S B14693725 3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 24838-18-4](/img/structure/B14693725.png)
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety The presence of a methylsulfonyl group at the 3-position of the triazine ring further distinguishes it from other related compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with indole derivatives in the presence of a sulfonylating agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydro triazinoindole derivatives.
Substitution: Various substituted triazinoindole derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to bind to iron ions, thereby disrupting iron homeostasis in cancer cells. This leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis through the mitochondrial pathway . Additionally, the compound may inhibit key enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
- 3-methylthio-1,2,4-triazino[5,6-b]indole
Uniqueness
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for the development of new therapeutic agents and functional materials .
特性
CAS番号 |
24838-18-4 |
|---|---|
分子式 |
C10H8N4O2S |
分子量 |
248.26 g/mol |
IUPAC名 |
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C10H8N4O2S/c1-17(15,16)10-12-9-8(13-14-10)6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,11,12,14) |
InChIキー |
GNDAILGHJSMACY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC2=C(C3=CC=CC=C3N2)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


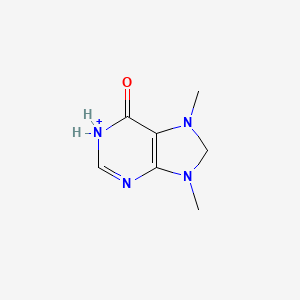
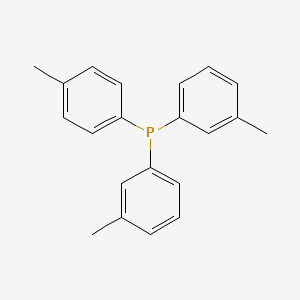

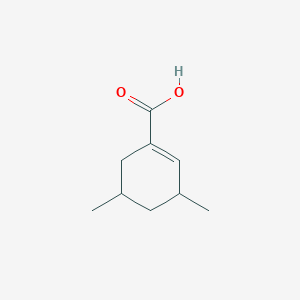
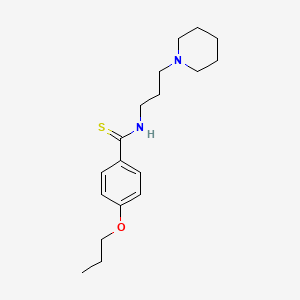
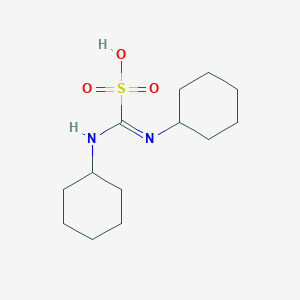
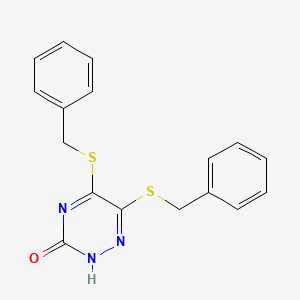
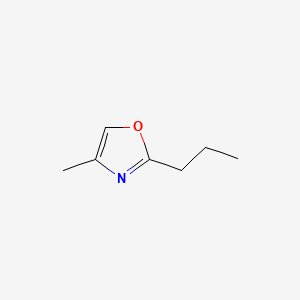
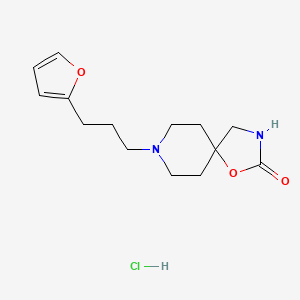
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

